3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride
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Overview
Description
3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H16ClNO2 and its molecular weight is 265.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Science Applications
Large-Scale Synthesis : A practical and large-scale synthesis approach for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an intermediate for pharmaceutically active compounds, has been developed. This synthesis utilizes inexpensive and readily available starting materials, demonstrating an efficient pathway for manufacturing quinoline derivatives (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Antioxidant and Antibacterial Studies : Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have been synthesized, showing significant in vitro antioxidant and antibacterial activities. This highlights the potential application of quinoline derivatives in developing new antimicrobial and antioxidant agents (Shankerrao, Bodke, & Mety, 2013).
Novel Synthesis Method : A new method for synthesizing 3-Quinolinecarboxylic acid methyl ester from quinoline-2,3-dicarboxylic acid was developed, offering an overall yield of 83.5%. This method provides an efficient route for producing quinoline derivatives, essential for various scientific applications (Li Yong, 2009).
Liquid Crystal Displays (LCDs) : Synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in LCDs has been achieved. These new dyes show a high orientation parameter in nematic liquid crystal, indicating their suitability for LCD technology (Bojinov & Grabchev, 2003).
Future Directions
Quinoline and its derivatives have shown substantial biological activities and are a vital scaffold for leads in drug discovery . Therefore, the future directions for “3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride” could involve further exploration of its biological and pharmaceutical potential.
Mechanism of Action
Target of Action
Ethyl 2,4-dimethylquinoline-3-carboxylate hydrochloride, also known as 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride, is a quinoline derivative. Quinoline and its derivatives are known to be biologically active compounds possessing several pharmacological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities
Properties
IUPAC Name |
ethyl 2,4-dimethylquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3;/h5-8H,4H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRROHGCYECMKPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429566 |
Source
|
Record name | 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116270-38-3 |
Source
|
Record name | 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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